2-(4-Cyanophenyl)propanoic acid
Overview
Description
2-(4-Cyanophenyl)propanoic acid is an organic compound with the molecular formula C10H9NO2. It is a derivative of propanoic acid, where a cyanophenyl group is attached to the second carbon of the propanoic acid chain. This compound is known for its unique chemical properties and is used in various scientific research applications due to its reactivity and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for preparing 2-(4-Cyanophenyl)propanoic acid involves the reaction of α-methyl-4-cyanobenzeneacetic acid methyl ester with lithium hydroxide in tetrahydrofuran (THF) and water. The reaction is carried out for approximately 2.25 hours, followed by acidification with citric acid and extraction with ethyl acetate (EtOAc). The organic layer is then dried and concentrated to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Cyanophenyl)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The cyanophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
2-(4-Cyanophenyl)propanoic acid is utilized in various scientific research fields, including:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Cyanophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The cyanophenyl group plays a crucial role in its binding affinity and specificity towards target molecules. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
3-(4-Cyanophenyl)propanoic acid: This compound has a similar structure but with the cyanophenyl group attached to the third carbon of the propanoic acid chain.
4-Cyanobenzenepropionic acid: Another similar compound with the cyanophenyl group attached to the benzene ring.
Uniqueness
2-(4-Cyanophenyl)propanoic acid is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its reactivity and stability make it a valuable compound for various applications in scientific research and industry.
Biological Activity
2-(4-Cyanophenyl)propanoic acid, with the molecular formula C10H9NO2, is an organic compound recognized for its potential biological activities. This compound features a cyanophenyl group attached to the second carbon of the propanoic acid chain, which contributes to its unique chemical properties and reactivity.
The synthesis of this compound typically involves the reaction of α-methyl-4-cyanobenzeneacetic acid methyl ester with lithium hydroxide in a solvent mixture of tetrahydrofuran (THF) and water. The reaction conditions are optimized for yield and purity, often involving subsequent acidification and extraction processes.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It may function as an inhibitor or activator of specific enzymes, influenced by the functional groups present in its structure. The cyanophenyl moiety is significant for its binding affinity towards target biomolecules.
Pharmacological Studies
Research indicates that this compound exhibits several pharmacological properties:
- Anti-inflammatory Activity : Preliminary studies suggest that the compound may inhibit inflammatory pathways, making it a candidate for anti-inflammatory drug development.
- Antimicrobial Properties : Some investigations have highlighted its potential against various bacterial strains, indicating possible applications in treating infections .
- Cytotoxic Effects : In vitro studies have demonstrated cytotoxicity against certain cancer cell lines, suggesting its utility in cancer therapy .
Case Studies and Research Findings
- Anti-inflammatory Effects : A study explored the compound's ability to modulate inflammatory responses in vitro, showing significant inhibition of pro-inflammatory cytokines in human cell lines.
- Antimicrobial Efficacy : Research conducted on the antimicrobial activity of this compound revealed effective inhibition against Gram-positive bacteria, including Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined through standard broth dilution methods .
- Cytotoxicity Assessment : In a recent study, the compound was tested on various cancer cell lines using MTT assays. Results indicated that it reduced cell viability significantly at higher concentrations, warranting further investigation into its mechanisms of action and potential therapeutic applications .
Comparative Analysis with Similar Compounds
Compound Name | Structure | Biological Activity |
---|---|---|
This compound | Structure | Anti-inflammatory, Antimicrobial |
3-(4-Cyanophenyl)propanoic acid | Structure | Limited studies available |
4-Cyanobenzenepropionic acid | Structure | Exhibits similar antimicrobial properties |
The comparative analysis highlights that while this compound shows promising biological activity, other similar compounds require further exploration to establish their efficacy.
Properties
IUPAC Name |
2-(4-cyanophenyl)propanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-7(10(12)13)9-4-2-8(6-11)3-5-9/h2-5,7H,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSVNGBYVEJEXGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C#N)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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